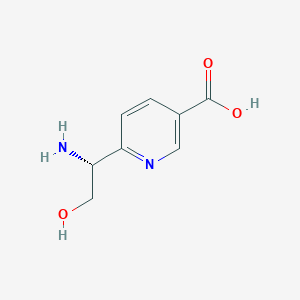

6-((1r)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid

Description

6-((1r)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid is a pyridine derivative featuring a chiral amino-hydroxyethyl substituent at the 6-position and a carboxylic acid group at the 3-position. This compound combines hydrophilic (carboxylic acid, hydroxyl, and amino groups) and hydrophobic (pyridine ring) moieties, making it a versatile scaffold in medicinal chemistry and drug design.

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

6-[(1R)-1-amino-2-hydroxyethyl]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H10N2O3/c9-6(4-11)7-2-1-5(3-10-7)8(12)13/h1-3,6,11H,4,9H2,(H,12,13)/t6-/m0/s1 |

InChI Key |

RGXFWYKPKUSIGP-LURJTMIESA-N |

Isomeric SMILES |

C1=CC(=NC=C1C(=O)O)[C@H](CO)N |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis via Pyridine Derivatives

A classical approach involves starting from pyridine-3-carboxylic acid or its derivatives, followed by regioselective substitution at the 6-position:

- Starting Material: Pyridine-3-carboxylic acid or methyl/ethyl esters thereof.

- Amino-hydroxyethyl Introduction: The 6-position can be functionalized through nucleophilic substitution or catalytic amination reactions introducing the (1r)-1-amino-2-hydroxyethyl group.

- Stereochemical Control: The (1r) stereochemistry is typically controlled by using chiral precursors or chiral catalysts during the amination/hydroxylation steps.

An example process includes the reaction of 3-hydroxypyridine derivatives with ammonia or ammonium salts under high temperature and pressure to introduce amino groups, followed by hydroxylation steps to generate the hydroxyethyl moiety. This method is supported by patent literature describing multi-stage processes for 2-amino-3-hydroxypyridine derivatives, which are structurally related and can be adapted for 6-substituted analogs.

Catalytic One-Pot Two-Step Synthesis for Related Pyridine Derivatives

Recent research demonstrates efficient one-pot two-step catalytic syntheses for pyridine derivatives with amino and hydroxy substituents:

- Catalysts: Natural product catalysts such as betaine and guanidine carbonate have been used effectively.

- Step 1: Formation of intermediate pyridine derivatives via condensation reactions catalyzed by betaine.

- Step 2: Amination and hydroxylation catalyzed by guanidine carbonate to yield the final amino-hydroxy substituted pyridine.

- This method provides high conversion rates and purity, with optimized reaction times and catalyst loadings (see Table 1 below).

| Entry | Catalyst (10 mol%) | Reaction Time Step 1 | Conversion Step 1 (%) | Reaction Time Step 2 | Conversion Step 2 (%) |

|---|---|---|---|---|---|

| 1 | Pyridine-2-carboxylic acid | 30 min | Incomplete | 1 h | Incomplete |

| 2 | Betaine | 15 min | 100 | 1 h | Incomplete |

| 3 | Guanidine hydrochloride | 30 min | Incomplete | 1 h | Incomplete |

| 4 | Guanidine carbonate | 10 min | 100 | 10 min | 100 |

Table 1: Catalyst optimization for pyridine derivative synthesis

Though this method is reported for 6-amino-2-pyridone derivatives, it provides a promising framework adaptable to this compound synthesis.

Conversion of Cyano Groups to Aminomethyl Functionality

Another synthetic route involves:

- Starting with cyano-substituted pyridine carboxylic acids.

- Catalytic hydrogenation or reduction to convert the cyano group into an aminomethyl group.

- Subsequent hydroxylation to introduce the hydroxyethyl moiety.

This approach has been used in the synthesis of aminomethyl-pyridines with biological activity, where the position of the amino and hydroxy groups is critical for activity. The conversion steps often involve:

- Catalytic hydrogenation using palladium on carbon or Raney nickel.

- Controlled reaction conditions to maintain stereochemistry and avoid over-reduction.

Multi-stage Process from Furfural Derivatives

Patent literature describes a multi-stage process starting from furfural or furan-2-carboxylic acid esters:

- Reaction with chlorine or chlorine-releasing agents.

- Reaction with sulphamic acid to form pyridine sulfonic acid intermediates.

- Hydrolysis to yield 2-amino-3-hydroxypyridine derivatives.

Although this process targets 2-amino-3-hydroxypyridines, the methodology can be adapted for preparing 6-substituted pyridine carboxylic acids with amino-hydroxyethyl groups.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Steps | Catalysts/Reagents | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-step from pyridine-3-carboxylic acid | Pyridine-3-carboxylic acid esters | Amination, hydroxylation | Ammonia, ammonium salts, chiral catalysts | Established chemistry, stereocontrol possible | Multi-step, moderate yields |

| One-pot two-step catalytic synthesis | Aldehydes, malononitrile derivatives | Condensation, amination | Betaine, guanidine carbonate | High efficiency, mild conditions | Adaptation needed for target compound |

| Cyano group reduction route | Cyano-substituted pyridine acids | Catalytic hydrogenation, hydroxylation | Pd/C, Raney Ni | Direct conversion, stereochemical control | Requires careful reaction control |

| Furfural-derived multi-stage process | Furfural esters | Chlorination, sulfonation, hydrolysis | Chlorine agents, sulphamic acid | Novel approach, scalable | Multi-stage, complex intermediates |

Research Findings and Notes

- The stereochemistry of the amino-hydroxyethyl substituent is critical for biological activity and must be controlled during synthesis.

- Catalytic methods using natural product catalysts (betaine, guanidine carbonate) show promise for efficient synthesis with high yields and purity.

- Reduction of cyano groups to aminomethyl functionalities is a well-established method in pyridine chemistry and can be adapted for this compound.

- Multi-stage processes from furfural derivatives provide alternative synthetic routes but may be less straightforward.

- The compound’s molecular formula is C14H16N2O4 with a molecular weight of approximately 276.29 g/mol.

Chemical Reactions Analysis

Types of Reactions

6-((1r)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a wide range of new compounds with different functional groups .

Scientific Research Applications

6-((1r)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-((1r)-1-Amino-2-hydroxyethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups play a crucial role in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Amino vs.

Physicochemical Properties

- Polarity: The carboxylic acid group (pKa ~2.5) and amino-hydroxyethyl moiety (pKa ~9–10) render the compound zwitterionic at physiological pH, akin to 6-amino-3-pyridinecarboxylic acid .

- LogP : Estimated LogP for the target compound is lower than analogs with hydrophobic substituents (e.g., 6-(2-furyl)nicotinic acid, LogP ~1.2) due to its hydrophilic groups .

Biological Activity

6-((1R)-1-amino-2-hydroxyethyl)pyridine-3-carboxylic acid, a compound featuring a pyridine ring with an amino group and a hydroxyethyl side chain, has garnered attention for its diverse biological activities. The molecular formula is with a molecular weight of approximately 182.18 g/mol. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The compound is characterized by its carboxylic acid functional group, contributing to its solubility in water and stability under laboratory conditions. Its reactivity is influenced by the functional groups present, which facilitate interactions with biological systems.

1. Anticancer Properties

Research indicates that this compound exhibits potential as an inhibitor of signaling pathways related to cell proliferation and differentiation. This makes it a candidate for cancer treatment applications. Studies have shown that the compound can modulate cellular signaling pathways involved in tumor growth, suggesting its use as an anti-cancer agent.

Case Study:

In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including glioblastoma, liver, breast, and lung cancers. One derivative was noted for enhanced cytotoxic effects when combined with small molecule inhibitors targeting specific cancer pathways .

2. Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. The modulation of neurotransmitter levels could help mitigate symptoms associated with conditions like Alzheimer's disease.

The mechanism through which this compound exerts its biological effects likely involves the inhibition of specific enzymes or receptors involved in cellular signaling pathways. This action can lead to altered gene expression and cellular responses that are beneficial in therapeutic contexts.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Aminopyridine-2-carboxylic Acid | Lacks hydroxyethyl group; used in similar applications | |

| 5-Aminopyridine | Simpler structure; primarily used as a pharmaceutical intermediate | |

| 4-Amino-Pyridine | Known for neuropharmacological effects; differs by position of amino group |

The unique combination of functional groups in this compound provides distinct biological activities not found in simpler analogs.

Synthesis and Applications

Several synthetic methods have been developed for producing this compound, emphasizing its versatility as a reagent in organic synthesis and pharmaceutical applications. The ability to modify the structure further enhances its potential use in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.